1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of 1-[3-Fluoro-2-(propan-2-yloxy)phenyl]methanamine involves several steps. Researchers have reported different synthetic routes, including the use of 1,1,1-trifluoro-2-propanol as a starting material . Further details on specific synthetic methods and reaction conditions can be found in relevant literature.
Scientific Research Applications
Pharmacological Properties and Potential as Drug Candidates
Serotonin 5-HT1A Receptor Biased Agonists with Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, were identified to preferentially stimulate ERK1/2 phosphorylation. These compounds showed high selectivity and potency as antidepressant drug candidates due to their favorable drug-like properties and robust antidepressant-like activity in vivo, suggesting potential for therapeutic application in depression treatment (Sniecikowska et al., 2019).
Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily : A series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to the advancement into phase I clinical trials (Schroeder et al., 2009).
Synthesis and Chemical Properties
Unsymmetrical NCN′ and PCN Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles showed good catalytic activity and selectivity in various reactions, highlighting the versatility of these compounds in catalysis (Roffe et al., 2016).
Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and found to exhibit variable degrees of antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Visagaperumal et al., 2010).
Properties
IUPAC Name |
(3-fluoro-2-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKCKUPOOZDGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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